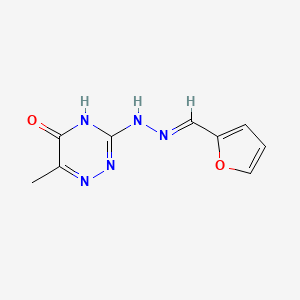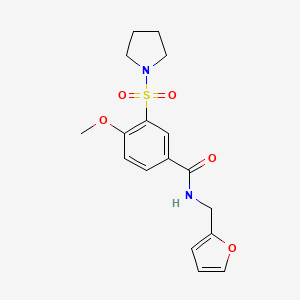![molecular formula C20H22N4O2S B6026022 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6026022.png)
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea, also known as TBU-091, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives and has shown promising results in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a crucial role in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to reduce the accumulation of amyloid-beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is its ease of synthesis, which makes it readily available for laboratory experiments. This compound has also been shown to have low toxicity, which is important for its potential use in therapeutic applications. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of this compound for its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and multiple sclerosis. Further studies are also needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in human clinical trials.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic properties in various preclinical studies. Its ease of synthesis and low toxicity make it a valuable tool for laboratory experiments. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea involves the condensation of 4-tert-butylphenylhydrazine with ethyl 3-methoxyphenylcarbamate, followed by cyclization with thionyl chloride. The resulting compound is then treated with potassium hydroxide to obtain the final product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties in various preclinical studies. This compound has also been tested for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-20(2,3)14-10-8-13(9-11-14)17-23-24-19(27-17)22-18(25)21-15-6-5-7-16(12-15)26-4/h5-12H,1-4H3,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWASIFWSITPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6025942.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-phenoxypropanamide](/img/structure/B6025943.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6025958.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B6025964.png)

![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6025973.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]](/img/structure/B6025984.png)
![1-cyclopentyl-4-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B6025992.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B6026003.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-6-isobutyl-2-methyl-4-pyrimidinecarboxamide](/img/structure/B6026005.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6026032.png)
![2-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6026039.png)